

Spectroscopic Profile of 3,3-Difluoropyrrolidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Difluoropyrrolidine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Difluoropyrrolidine hydrochloride** (CAS: 163457-23-6), a key building block in medicinal chemistry. The information enclosed is intended to support research and development activities by providing detailed spectroscopic and procedural information.

Chemical Structure and Properties

- IUPAC Name: 3,3-difluoropyrrolidine;hydrochloride
- Molecular Formula: $C_4H_8ClF_2N$ ^[1]
- Molecular Weight: 143.56 g/mol ^{[1][2][3]}
- Appearance: White to off-white solid^[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,3-Difluoropyrrolidine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.54	t	2H	11.9	$\text{CH}_2\text{-N}$
3.43	t	2H	7.8	$\text{CH}_2\text{-CF}_2$
2.40	m	2H	-	$\text{CH}_2\text{-CH}_2\text{N}$

Note: Spectrum recorded in CD_3OD .

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Assignment
~120	t	CF_2
~55	t	$\text{CH}_2\text{-N}$
~40	t	$\text{CH}_2\text{-CF}_2$

Disclaimer: Actual experimental ^{13}C NMR data was not publicly available. The values presented are predicted based on the chemical structure and typical shifts for similar fluorinated pyrrolidine derivatives. The C-F coupling will result in splitting of the signals, typically observed as triplets.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3000	Strong, Broad	N-H stretch (from hydrochloride salt)
2900-3000	Medium	C-H stretch
1400-1600	Medium	N-H bend
1000-1300	Strong	C-F stretch

Disclaimer: Specific experimental IR data was not found in the public domain. The presented data is based on characteristic absorption frequencies for secondary amine hydrochlorides and gem-difluoroalkanes.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Expected)

m/z	Interpretation
108.06	[M+H] ⁺ (protonated molecule of the free base)
107.05	[M] ⁺ (molecular ion of the free base)

Disclaimer: Experimental mass spectrometry data was not publicly available. The expected m/z values are calculated for the free base (C₄H₇F₂N). The hydrochloride salt will typically dissociate in the ion source.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.
- Standard 5 mm NMR tubes.

Sample Preparation:

- Weigh approximately 5-10 mg of **3,3-Difluoropyrrolidine hydrochloride**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O)).
- Vortex the sample until fully dissolved.
- Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64 (dependent on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0 to 160 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the raw FID data.
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small, solid sample of **3,3-Difluoropyrrolidine hydrochloride** directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Data Processing:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

- A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

- Prepare a dilute solution of **3,3-Difluoropyrrolidine hydrochloride** in a suitable solvent such as methanol or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.
- A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation if analyzing the free base.

Acquisition Parameters:

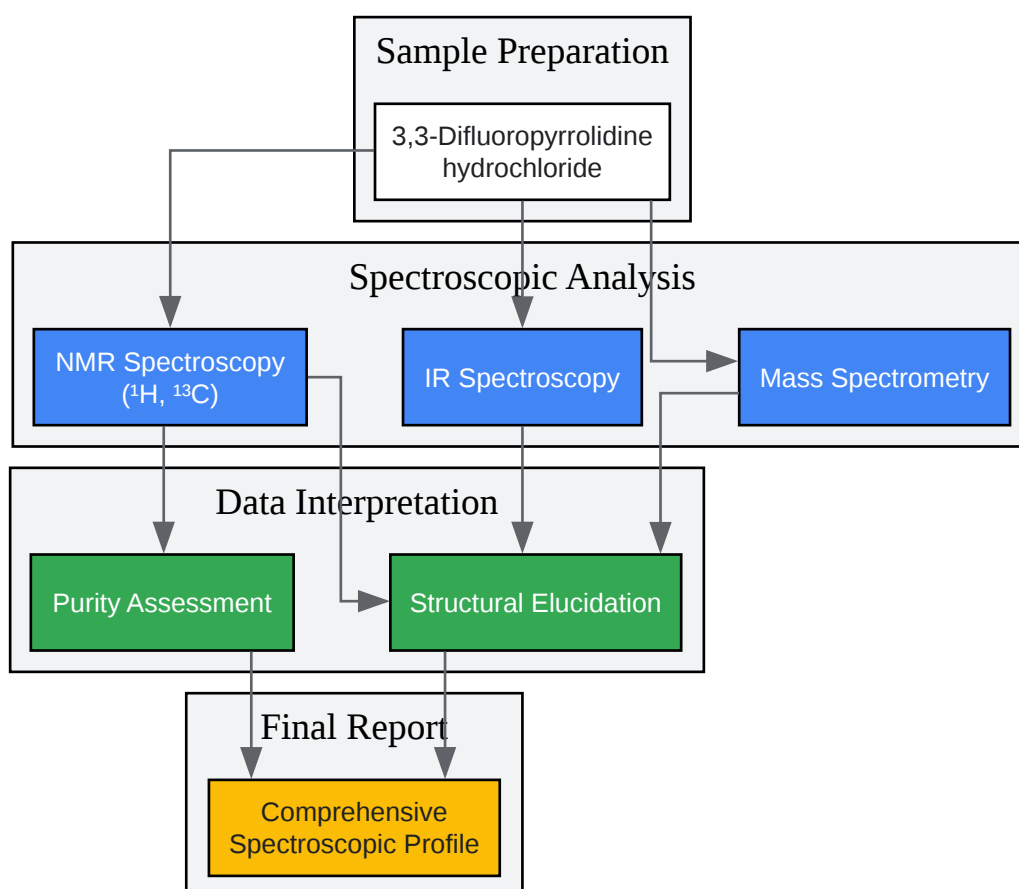
- Ionization Mode: Positive ESI.
- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Data Processing:

- Acquire the mass spectrum.
- Identify the molecular ion peak ($[M+H]^+$ for the free base).
- Analyze any significant fragment ions to aid in structural confirmation.

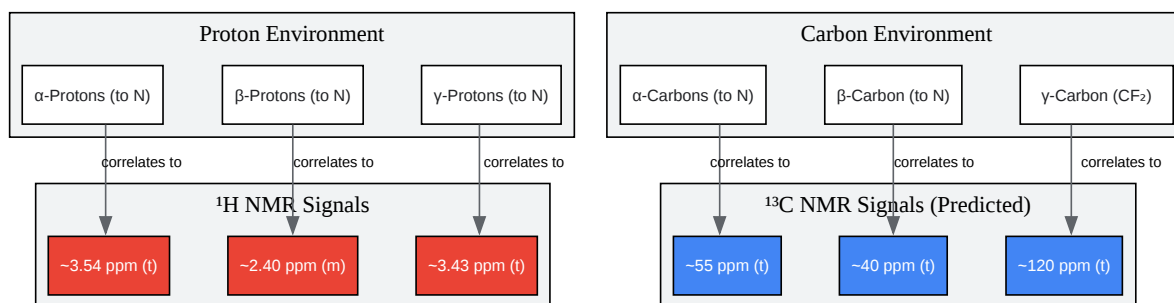
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3,3-Difluoropyrrolidine hydrochloride**.



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Caption: Workflow for the comprehensive spectroscopic analysis of **3,3-Difluoropyrrolidine hydrochloride**.



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Caption: Correlation of proton and carbon environments to their respective NMR signals.

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